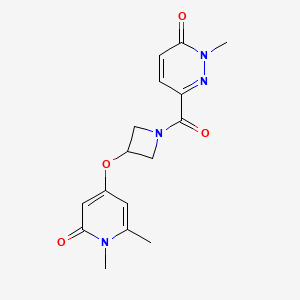

6-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-[3-(1,2-dimethyl-6-oxopyridin-4-yl)oxyazetidine-1-carbonyl]-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4/c1-10-6-11(7-15(22)18(10)2)24-12-8-20(9-12)16(23)13-4-5-14(21)19(3)17-13/h4-7,12H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFHNSVSNTZICI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one represents a unique structure with potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 342.39 g/mol. The compound features a complex arrangement that includes a pyridazinone moiety, a dihydropyridine derivative, and an azetidine carbonyl group. This structural complexity may contribute to its diverse biological activities.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.39 g/mol |

| Key Functional Groups | Dihydropyridine, Pyridazine, Azetidine |

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, imidazo[1,2-b]pyridazine derivatives were shown to inhibit specific isoenzymes related to microbial growth. The compound may share similar mechanisms due to its structural similarities to these derivatives, suggesting potential efficacy against various pathogens .

Anti-inflammatory Effects

Compounds similar to the one under study have demonstrated anti-inflammatory properties. For instance, pyridazine derivatives were tested in a carrageenan-induced rat paw edema model, showing promising results in reducing inflammation compared to standard anti-inflammatory drugs like indomethacin . This suggests that the compound may also exhibit similar anti-inflammatory effects.

Inhibition of Kinase Activity

Research has highlighted the role of certain pyridazine derivatives as inhibitors of IKKβ (IκB kinase beta), which is crucial in the inflammatory response and cancer pathways. The structure-activity relationship (SAR) studies indicated that modifications at specific positions of the pyridazine ring can enhance inhibitory activity . Given the structural characteristics of our compound, it may also interact with similar kinase pathways.

Case Study 1: Inhibition of IKKβ

A study focused on the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives revealed their effectiveness as IKKβ inhibitors. These compounds were optimized for enhanced activity through structural modifications at the 3 and 6 positions of the pyridazine scaffold. The results showed significant inhibition of TNFα in THP-1 cells, indicating potential therapeutic applications in inflammatory diseases .

Case Study 2: Antimicrobial Efficacy Against Toxoplasma gondii

Another relevant study investigated imidazo[1,2-b]pyridazines designed to inhibit TgCDPK1 (calcium-dependent protein kinase 1 of Toxoplasma gondii). These compounds demonstrated effective inhibition of tachyzoite growth in vitro at submicromolar concentrations and showed promise in vivo in murine models without significant toxicity . This highlights the potential for our compound to be developed into an effective treatment for related infectious diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Motifs

The compound shares structural homology with several classes of nitrogen-containing heterocycles, including:

- Tetrahydroimidazo[1,2-a]pyridines (e.g., compounds 1l and 2d in and ): These feature fused imidazole-pyridine systems with nitroaryl and ester substituents. While the target compound lacks the imidazole fusion, both classes incorporate electron-deficient pyridine derivatives, which may influence binding interactions .

- 5,6-Dimethyl-2-oxo-1,2-dihydropyridine derivatives (): The 1,6-dimethyl-2-oxo-1,2-dihydropyridine fragment in the target compound mirrors this core, but the addition of an azetidine-pyridazinone appendage introduces distinct steric and electronic properties .

Key Observations :

- The absence of electron-withdrawing groups (e.g., nitro, cyano) in the target compound may reduce electrophilicity compared to 1l and 2d, impacting reactivity in biological systems .

Spectroscopic and Analytical Data

- 1H NMR: The dihydropyridinone fragment in the target compound would exhibit deshielded protons near the carbonyl group, similar to the δ 5.5–6.5 ppm signals observed in 1l and 2d .

- IR Spectroscopy: The azetidine carbonyl (C=O) stretch (~1700 cm⁻¹) would overlap with pyridazinone and dihydropyridinone carbonyl bands, complicating differentiation without high-resolution data.

Q & A

Q. What are the key synthetic routes for synthesizing 6-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one, and what critical parameters influence yield and purity?

Answer: The synthesis involves multi-step reactions, typically including:

- Step 1: Formation of the azetidine-carboxylate intermediate via cyclization of β-lactam precursors or coupling reactions using carbodiimide-based reagents (e.g., EDC or DCC) .

- Step 2: Etherification of the 1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl group to the azetidine ring under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Coupling the azetidine intermediate to the 2-methylpyridazin-3(2H)-one core via amide bond formation, often using HATU or PyBOP as coupling agents .

Critical Parameters:

- Temperature: Elevated temperatures (60–80°C) during coupling steps improve reaction rates but may degrade heat-sensitive intermediates .

- Purification: Reverse-phase HPLC or column chromatography is essential to isolate the product from side products (e.g., unreacted azetidine or dihydropyridinone derivatives) .

Q. How should researchers characterize this compound’s structure and confirm its purity?

Answer:

- Structural Confirmation:

- Purity Assessment:

- HPLC: Use a C18 column with UV detection (λ = 254 nm); purity ≥95% is typically required for biological assays .

Q. What are the primary structural motifs in this compound that may influence its bioactivity?

Answer:

- Pyridazinone Core: Imparts hydrogen-bonding capability via the NH and carbonyl groups, critical for target binding .

- Azetidine Ring: Conformational rigidity enhances selectivity for enzyme active sites .

- 1,6-Dimethyl-dihydropyridinone: The methyl groups and keto-enol tautomerism may modulate solubility and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize the azetidine-oxypyridazine coupling step to minimize side reactions?

Answer:

- Catalyst Screening: Test alternatives to HATU (e.g., COMU or T3P) to reduce epimerization .

- Solvent Optimization: Replace DMF with less polar solvents (e.g., THF) to suppress hydrolysis of the activated ester intermediate .

- In Situ Monitoring: Use FTIR to track carbonyl stretching (1700–1750 cm⁻¹) and adjust reaction time dynamically .

Q. What analytical challenges arise in distinguishing tautomeric forms of the dihydropyridinone moiety, and how can they be addressed?

Answer:

Q. How should researchers design experiments to evaluate the environmental persistence of this compound?

Answer: Adapt methodologies from environmental fate studies (e.g., OECD 307 guidelines):

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyridazine derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.